molecular formula C22H22N4O2 B7694216 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

Cat. No. B7694216
M. Wt: 374.4 g/mol
InChI Key: HZSFIKCGHUCREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide, also known as MPQA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQA is a pyrazoloquinoline derivative that has been synthesized using a multistep process.

Scientific Research Applications

Fluorescent Sensors

1H-Pyrazolo[3,4-b]quinolines have been used as potential fluorescent sensors . The fluorescence properties of these compounds can be modified with a number of substituents, which greatly influence their physical, photophysical, and biological properties .

Biological Activity

These compounds have shown significant biological activity. They have been used as biologically active compounds , and have shown interesting pharmacological properties .

Anticancer Agents

Some derivatives of 1H-Pyrazolo[3,4-b]quinolines have been used as pharmaceutical agents and as inhibitors of oncogenic Ras . This suggests that they could potentially be used in cancer treatment.

Antimicrobial Agents

Benzo[b][1,8]naphthyridine derivatives, which are similar to 1H-Pyrazolo[3,4-b]quinolines, have been used as antimicrobial agents . This suggests that 1H-Pyrazolo[3,4-b]quinolines could also have antimicrobial properties.

Synthesis of Novel Derivatives

1H-Pyrazolo[3,4-b]quinolines can be used in the synthesis of novel derivatives. For example, a green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives .

Pharmacological Research

Quinolinyl-pyrazoles, which include 1H-Pyrazolo[3,4-b]quinolines, have been extensively studied in the recent decade due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells .

properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-12-26-22-18(13-16-9-7-8-15(2)20(16)24-22)21(25-26)23-19(27)14-28-17-10-5-4-6-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSFIKCGHUCREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-8-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-phenoxyacetamide

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